3-(4-Bromo-3-fluorophenyl)isoxazole
Description
3-(4-Bromo-3-fluorophenyl)isoxazole is a halogenated isoxazole derivative featuring a bromine atom at the para position and a fluorine atom at the meta position of the phenyl ring attached to the isoxazole core. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often explored for their bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-1-6(5-8(7)11)9-3-4-13-12-9/h1-5H |
InChI Key |
FKZDSXKBSXCSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazoles, including 3-(4-Bromo-3-fluorophenyl)isoxazole, often employs scalable methods such as solid-supported synthesis and microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-3-fluorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Reduction Products: Reduced forms of the isoxazole ring.
Scientific Research Applications
Chemistry: 3-(4-Bromo-3-fluorophenyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: Isoxazole derivatives, including 3-(4-Bromo-3-fluorophenyl)isoxazole, have shown promise in medicinal chemistry for their potential as anticancer, antibacterial, and anti-inflammatory agents .
Industry: In the materials science field, isoxazole derivatives are explored for their potential use in creating advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The biological activity of isoxazole derivatives is highly sensitive to substituent type and position. Below, we compare 3-(4-Bromo-3-fluorophenyl)isoxazole with structurally related compounds, focusing on enzyme inhibition profiles, mechanisms, and substituent effects.
Halogen Substitution at the Para Position
3-(4-Bromophenyl)isoxazole
- Enzyme Targets :
- Glutathione S-transferase (GST) : Exhibits competitive inhibition with IC50 = 0.099 μM and KI = 0.059 ± 0.20 μM, making it the most potent GST inhibitor among para-substituted analogs .
- Glutathione reductase (GR) : Less effective compared to 3-(4-chlorophenyl)isoxazole (IC50 = 0.059 μM for GR inhibition) .
- Mechanism : The bromine atom enhances hydrophobic interactions and electron-withdrawing effects, optimizing binding to GST’s active site .
3-(4-Chlorophenyl)isoxazole
- Enzyme Targets :
3-(4-Nitrophenyl)isoxazole
- Enzyme Targets: GST: Weakest inhibitor with non-competitive inhibition, likely due to the nitro group’s strong electron-withdrawing nature disrupting enzyme-substrate interactions .
3-(4-Fluorophenyl)isoxazole
- Limited data on GST/GR inhibition, but fluorine’s high electronegativity and small size may favor selective interactions in other biological targets .
Dihalogenated Derivatives: Bromo-Fluoro Substitution
Implications for Drug Design
- Para-Bromo Substitution : Critical for GST inhibition; bromine’s polarizability enhances van der Waals interactions .
- Meta-Fluoro Addition : In 3-(4-Bromo-3-fluorophenyl)isoxazole, the fluorine atom may improve metabolic stability or modulate solubility without steric hindrance, though empirical validation is needed.
- Multitarget Potential: Bromo-fluoro derivatives could balance potency and selectivity across enzyme systems (e.g., GST, GR, antimicrobial targets) .
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